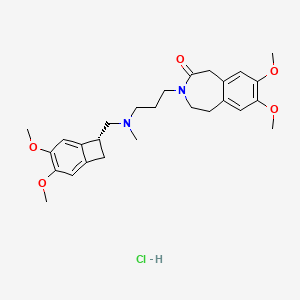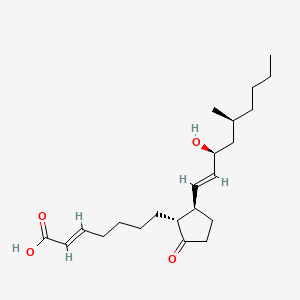
Impureza A de Famotidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Famotidine Impurity A has several scientific research applications, including:
Biology: Studied for its potential biological effects and interactions with other compounds.
Medicine: Investigated for its role in the stability and efficacy of famotidine as a pharmaceutical agent.
Análisis Bioquímico
Biochemical Properties
It is known that Famotidine, the parent compound, interacts with histamine H2-receptors
Cellular Effects
Famotidine, the parent compound, is known to inhibit the action of histamine on the cells of the stomach, reducing the production of stomach acid
Molecular Mechanism
Famotidine, the parent compound, works by blocking histamine H2-receptors, thereby inhibiting the secretion of gastric acid . Whether Famotidine Impurity A shares this mechanism of action, or has a different one, is yet to be determined.
Metabolic Pathways
Famotidine, the parent compound, is metabolized in the liver
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Famotidine Impurity A involves the reaction of famotidine with specific reagents under controlled conditions. One common method includes the use of high-performance liquid chromatography (HPLC) to isolate and identify the impurity . The reaction conditions typically involve the use of acetonitrile and dihydrogen phosphate buffer containing triethylamine at a pH of 3.0 .
Industrial Production Methods
Industrial production methods for Famotidine Impurity A are similar to those used in laboratory settings but on a larger scale. These methods involve the use of advanced chromatographic techniques to ensure the purity and quality of the impurity .
Análisis De Reacciones Químicas
Types of Reactions
Famotidine Impurity A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as methanol and ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides, while reduction may result in the formation of sulfides .
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
Famotidine Impurity A can be compared with other impurities of famotidine, such as:
Famotidine Impurity B: 3,5-bis-[2-[[[[(diaminomethylene)amino]thiazol-4-yl]methyl]thio]ethyl]-4H-1,2,4,6-thiatri-azine 1,1-dioxide.
Famotidine Impurity C: N-(aminosulfonyl)-3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]thio]-propanamide.
Famotidine Impurity D: 3-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]thio]propanamide.
Uniqueness
Famotidine Impurity A is unique due to its specific chemical structure and formation conditions. It is one of the primary impurities formed under certain storage conditions and is used as a reference standard in quality control processes .
Propiedades
Número CAS |
88061-72-7 |
|---|---|
Fórmula molecular |
C8H14N6S2 |
Peso molecular |
258.37 |
Apariencia |
Off-White to Pale Yellow Solid |
melting_point |
154-158 °C |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]propanimidamide dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













